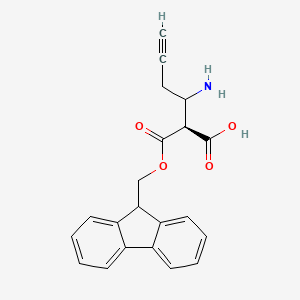

Fmoc-(S)-3-Amino-5-hexynoicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-(S)-3-Amino-5-hexynoicacid is a compound that involves the fluorenylmethoxycarbonyl (Fmoc) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Synthesis Analysis

The synthesis of Fmoc-(S)-3-Amino-5-hexynoicacid involves solid-phase peptide synthesis (SPPS), which is the most commonly used method for the production of peptides . The key steps of Fmoc-SPPS include: anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α-Fmoc-protected and acid-activated amino acids, and removal of the side chain protecting groups .Molecular Structure Analysis

The molecular structure of Fmoc-(S)-3-Amino-5-hexynoicacid is influenced by the Fmoc group. The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis

The chemical reactions involving Fmoc-(S)-3-Amino-5-hexynoicacid are primarily related to its role as a protecting group in peptide synthesis . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Wissenschaftliche Forschungsanwendungen

Peptide-Based Hydrogels for Biomedical Applications

Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks, making them suitable for biological, biomedical, and biotechnological purposes. Researchers have explored Fmoc-derivatized cationic hexapeptides (referred to as series K) as a scaffold for bioprinting applications. Among these, Fmoc-K3 hydrogel stands out as a potential material for tissue engineering. It exhibits remarkable rigidity (G’ = 2526 Pa) and fully supports cell adhesion, survival, and duplication .

Cell Culture Substrates

Fmoc-functionalized hydrogels provide a physiologically relevant environment for in vitro experiments. They can serve as substrates for cell culture, allowing researchers to study cell behavior, proliferation, and differentiation.

Wirkmechanismus

Target of Action

Fmoc-(S)-3-Amino-5-hexynoicacid, also known as (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hex-5-ynoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The compound works by reacting with the amine group of an amino acid to form a carbamate . This reaction protects the amine group from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine group during the formation of peptide bonds, allowing for the synthesis of peptides of significant size and complexity .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions and can be readily removed by a base .

Result of Action

The primary result of the action of Fmoc-(S)-3-Amino-5-hexynoicacid is the protection of the amine group during peptide synthesis. This protection allows for the efficient and accurate synthesis of peptides, contributing to advancements in fields such as drug discovery, biochemistry, and molecular biology .

Action Environment

The action of Fmoc-(S)-3-Amino-5-hexynoicacid is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed by a base . Therefore, the pH of the reaction environment is a critical factor in the efficacy and stability of this compound. Other factors, such as temperature and solvent, may also influence its action.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-7-18(22)19(20(23)24)21(25)26-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-19H,7,12,22H2,(H,23,24)/t18?,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHDGHPWUHCBEJ-GGYWPGCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC([C@@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(S)-3-Amino-5-hexynoicacid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)

![[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride](/img/structure/B2769745.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2769748.png)

![7-(furan-2-yl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769751.png)

![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)